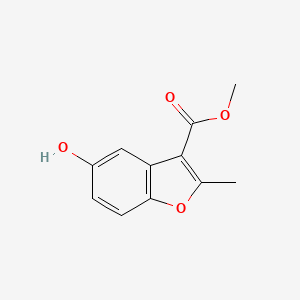

Methyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-6-10(11(13)14-2)8-5-7(12)3-4-9(8)15-6/h3-5,12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZLJYWONHJSRPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate typically involves the cyclization of o-hydroxyacetophenones under basic conditions . Another common method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions are often catalyzed by transition metals to facilitate the formation of the benzofuran ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions and scaling up laboratory procedures, are likely applied to produce this compound on a larger scale.

Analyse Chemischer Reaktionen

Halogenation Reactions

The hydroxyl group at position 5 and the acetyl substituent on the benzofuran ring undergo halogenation under controlled conditions. Key reactions include:

Chlorination and Bromination

Reactions with chlorine or bromine derivatives yield halogenated products. For example:

-

Treatment with dimethyl sulfate and subsequent halogenation produces chloro- or bromo-substituted derivatives at position 4 or on the acetyl group .

These halogenated derivatives exhibit enhanced antimicrobial and anticancer activities compared to the parent compound .

Esterification and Functional Group Modifications

The methoxycarbonyl group at position 3 participates in esterification and hydrolysis reactions:

Ester Hydrolysis

Under acidic or basic conditions, the methyl ester undergoes hydrolysis to form the corresponding carboxylic acid .

| Conditions | Reagents | Product |

|---|---|---|

| H₂SO₄ (aq) | H₂O | 5-Hydroxy-2-methyl-1-benzofuran-3-carboxylic acid |

| NaOH (aq) | - | Sodium salt of the carboxylic acid |

Transesterification

Reaction with ethanol in the presence of acid catalysts converts the methyl ester to an ethyl ester .

Oxidation and Reduction

The hydroxyl and carbonyl groups are susceptible to redox reactions:

Oxidation

-

The hydroxyl group at position 5 can be oxidized to a ketone using agents like potassium permanganate.

-

The acetyl group undergoes oxidation to form carboxylic acid derivatives .

Reduction

-

Lithium aluminum hydride (LiAlH₄) reduces the carbonyl group to a hydroxymethyl group.

Substitution Reactions

Electrophilic aromatic substitution occurs at positions activated by the hydroxyl and methyl groups:

Nitration and Sulfonation

-

Nitration with HNO₃/H₂SO₄ introduces nitro groups at position 4 or 6 .

-

Sulfonation yields sulfonic acid derivatives, enhancing solubility for pharmacological applications .

Complex Formation and Biological Interactions

The compound interacts with biological targets through:

-

Hydrogen bonding via the hydroxyl group.

-

π-Stacking interactions with aromatic residues in enzymes.

| Target | Interaction Type | Biological Effect |

|---|---|---|

| Tubulin | Inhibition of polymerization | Anticancer (IC₅₀: 0.06 µM for HeLa cells) |

| Bacterial enzymes | Competitive inhibition | Antimicrobial (MIC: 25 µg/mL for E. coli) |

Case Studies

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Medicinal Chemistry

Methyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate has been explored for its potential as a drug candidate due to its biological activities. Preliminary studies indicate that it may exhibit:

- Antimicrobial Activity : Research has shown that this compound can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, a study demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .

- Anticancer Properties : In vitro tests have suggested that this compound can reduce cell viability in cancer cell lines, such as HeLa and MCF-7, by up to 70% at concentrations of 25 µM after 48 hours . This indicates its potential as an anticancer agent, warranting further investigation into its mechanisms of action.

2. Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable in creating derivatives with enhanced biological properties. The synthesis typically involves esterification processes that yield high purity and yield under controlled conditions.

Comparative Analysis with Related Compounds

To better understand the potential of this compound, it is beneficial to compare it with related compounds:

| Compound | Structure | Biological Activity | Notes |

|---|---|---|---|

| Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Structure | Moderate antimicrobial | Lacks methanesulfonyloxy group |

| Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate | Structure | Low anticancer activity | Methyl group affects reactivity |

| 5-(Methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylic acid | Structure | High solubility but lower reactivity | Acid form shows different properties |

This table highlights the differences in biological activities and structural features among these compounds, providing insights into their respective applications.

Case Studies

Several studies have documented the biological effects of this compound:

Antimicrobial Activity Study : A study evaluated the compound's effectiveness against various pathogens, confirming its significant antimicrobial properties.

Anticancer Evaluation : In vitro tests demonstrated substantial reductions in cell viability among human cancer cell lines, suggesting promising anticancer potential .

Wirkmechanismus

The mechanism of action of methyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway, which involves the upregulation of pro-apoptotic proteins like bax and caspase-3 and the downregulation of anti-apoptotic proteins like bcl-2 .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substitution Patterns

Key structural analogs differ in substituents at positions 4, 5, and 6 of the benzofuran ring or modifications to the ester group. These variations significantly influence physical properties, reactivity, and bioactivity.

Key Observations :

- Halogenation: Introducing halogens (Cl, Br) at C4 or C6 increases molecular weight and polarity. For example, compound VI (Cl-substituted) exhibits a higher melting point (171–172 °C) compared to non-halogenated analogs, likely due to enhanced intermolecular interactions .

- Methoxy vs.

- Ester Group Variations : Ethyl esters (e.g., ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate) have slightly higher molecular weights than methyl esters but comparable solubility profiles .

Spectral and Crystallographic Data

- $ ^1 \text{H-NMR} $ Shifts :

- X-ray Crystallography : Derivatives like compound VI and methyl 5-methoxy analogs confirm planar benzofuran cores and substituent orientations, critical for understanding reactivity .

Biologische Aktivität

Methyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate is an organic compound that belongs to the benzofuran family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on various cell lines, and synthesis methods.

- Molecular Formula : C₁₁H₁₀O₄

- Molecular Weight : 206.19 g/mol

- Structure : The compound features a benzofuran ring, which is integral to its biological activity.

This compound exhibits its biological effects through several mechanisms:

- Receptor Interaction : The compound can bind to specific receptors and enzymes, modulating their activity. This interaction is crucial in processes such as cell proliferation and apoptosis in cancer cells .

- Biochemical Pathways : It influences various biochemical pathways, including those involved in cell growth and metabolism. Its ability to inhibit tubulin polymerization has been noted, which is significant for cancer treatment as it disrupts mitotic spindle formation .

- Antimicrobial Activity : Benzofuran derivatives, including this compound, have demonstrated potent antibacterial and antifungal properties, contributing to their therapeutic potential .

Antiproliferative Effects

Recent studies have shown that this compound exhibits significant antiproliferative activity against various cancer cell lines.

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 0.06 | Induces apoptosis via caspase activation |

| A549 (Lung) | 0.09 | Inhibits tubulin polymerization |

| K562 (Leukemia) | 0.08 | Activates apoptotic pathways |

The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against these cancer types .

Apoptosis Induction

The compound has been shown to activate caspases, particularly caspase-3 and -7, leading to increased apoptosis in treated cells. For instance:

- Caspase Activation : In K562 cells treated with this compound, a significant increase in caspase activity was observed, suggesting a strong apoptotic effect .

Case Studies

- Study on Anticancer Activity : A study evaluated the cytotoxic effects of various benzofuran derivatives, including this compound, on multiple cancer cell lines. The results indicated that compounds with specific substitutions on the benzofuran ring exhibited enhanced cytotoxicity compared to unsubstituted variants .

- Antimicrobial Testing : Another research focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The findings confirmed its effectiveness in inhibiting bacterial growth, making it a candidate for further development as an antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.